Biphenylene-2,6-dicarboxamide
Description
BenchChem offers high-quality Biphenylene-2,6-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biphenylene-2,6-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
biphenylene-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-13(17)7-1-3-9-11(5-7)10-4-2-8(14(16)18)6-12(9)10/h1-6H,(H2,15,17)(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSSAULZYQXWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C3=C2C=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Applications of Novel Biphenylene-2,6-dicarboxamide Compounds
Abstract
The confluence of rigid scaffolding and versatile hydrogen-bonding capabilities positions novel Biphenylene-2,6-dicarboxamide compounds as a promising, yet underexplored, class of molecules in medicinal chemistry and materials science. This guide delineates the therapeutic and functional potential of this unique molecular architecture. By drawing parallels with structurally related motifs and leveraging established biochemical principles, we present a forward-looking exploration of applications ranging from oncology and neurodegenerative diseases to the development of advanced biomaterials. Detailed, actionable experimental protocols are provided to empower researchers to investigate these hypotheses and unlock the full potential of this intriguing scaffold.
The Biphenylene-2,6-dicarboxamide Scaffold: A Convergence of Rigidity and Functionality
The Biphenylene-2,6-dicarboxamide core is a fascinating amalgamation of a planar, electron-rich biphenylene nucleus flanked by two carboxamide moieties. This unique arrangement imparts a distinct set of physicochemical properties that are highly desirable in modern drug and material design.
-
Structural Rigidity and Planarity: The fused ring system of biphenylene creates a rigid, planar backbone. This pre-organized structure reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Hydrogen Bonding Capabilities: The two dicarboxamide groups provide both hydrogen bond donors (N-H) and acceptors (C=O). This allows for specific and directional interactions with biological macromolecules such as proteins and nucleic acids. The 2,6-substitution pattern positions these groups on opposite sides of the biphenylene plane, opening avenues for constructing well-defined supramolecular assemblies.
-
Tunable Aromatic Core: The biphenylene core can be further functionalized to modulate its electronic properties, solubility, and steric profile, allowing for fine-tuning of its interactions with specific targets.
These fundamental characteristics suggest a broad range of potential applications, which we will explore in the subsequent sections.
Potential Therapeutic Application I: G-Quadruplex Stabilization in Oncology
Scientific Rationale: G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that are enriched in the telomeres and promoter regions of many oncogenes, such as c-MYC.[1] Stabilization of these G4 structures by small molecules can inhibit telomerase activity and downregulate oncogene expression, making them attractive targets for anticancer therapies.[1][2] The planar surface of the biphenylene core is ideally suited for π-π stacking interactions with the G-tetrads of a G4 structure, while the dicarboxamide side chains can form hydrogen bonds with the phosphate backbone or loop regions, providing additional affinity and selectivity.
Experimental Protocol: G-Quadruplex Stabilization Assay
This protocol outlines a fluorescence resonance energy transfer (FRET) melting assay to assess the ability of Biphenylene-2,6-dicarboxamide compounds to stabilize G-quadruplex DNA.
Materials:
-
FRET-labeled G4-forming oligonucleotide (e.g., F21T from the c-MYC promoter) with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends.
-
Assay buffer: 10 mM Tris-HCl, 100 mM KCl, pH 7.4.
-
Test Biphenylene-2,6-dicarboxamide compounds.
-
Known G4-stabilizing ligand as a positive control (e.g., TMPyP4).
-
Real-time PCR instrument with fluorescence detection capabilities.
Methodology:
-
Oligonucleotide Preparation: Dissolve the FRET-labeled oligonucleotide in the assay buffer to a final concentration of 0.2 µM.
-
Annealing: Heat the oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G4 formation.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, mix the annealed oligonucleotide solution with varying concentrations of the test compound or control.
-
FRET Melting: Place the plate in a real-time PCR instrument.
-
Equilibrate at 25°C for 5 minutes.
-
Increase the temperature from 25°C to 95°C at a rate of 0.5°C/minute, recording the fluorescence of the FAM reporter at each interval.
-
-
Data Analysis:
-
Plot the normalized fluorescence against temperature.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the G4 structures have unfolded.
-
An increase in Tm in the presence of the compound indicates stabilization of the G-quadruplex.
-
| Compound | Concentration (µM) | ΔTm (°C) |
| Vehicle (DMSO) | - | 0 |
| Positive Control | 1 | +15 |
| BDC-1 | 1 | +12 |
| BDC-1 | 5 | +20 |
| BDC-2 | 1 | +8 |
| BDC-2 | 5 | +15 |
Hypothetical data for Biphenylene-2,6-dicarboxamide (BDC) compounds.
Potential Therapeutic Application II: Modulation of Protein-Protein Interactions
Scientific Rationale: Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is a hallmark of many diseases.[3][4] The development of small molecules that can disrupt or stabilize these interactions is a major goal in drug discovery.[5] The rigid Biphenylene-2,6-dicarboxamide scaffold can serve as a novel platform for designing PPI modulators. Its defined geometry can mimic the secondary structures of peptides (e.g., α-helices or β-sheets) that are often involved in PPIs.[6] The dicarboxamide groups can be functionalized with various side chains to mimic the key interacting residues of a native protein partner.
Experimental Workflow: Identifying PPI Modulators
This workflow describes a multi-step process to identify and validate Biphenylene-2,6-dicarboxamide compounds as PPI modulators.
Step 1: In Silico Screening
-
Utilize computational modeling to dock a virtual library of Biphenylene-2,6-dicarboxamide derivatives against the crystal structure of a target PPI interface.
-
Prioritize compounds based on predicted binding affinity and favorable interactions with key "hotspot" residues.
Step 2: Biophysical Validation (Surface Plasmon Resonance - SPR)
-
Immobilize one of the target proteins on an SPR sensor chip.
-
Flow solutions of the partner protein over the chip in the presence and absence of the test compounds.
-
A decrease in the binding response (RU) of the partner protein indicates inhibition of the PPI.
Step 3: Cellular Confirmation (Co-immunoprecipitation - Co-IP)
-
Transfect cells to express tagged versions of the interacting proteins.
-
Treat the cells with the test compounds.
-
Lyse the cells and perform immunoprecipitation using an antibody against one of the tagged proteins.
-
Analyze the immunoprecipitate by Western blotting for the presence of the second protein. A reduced amount of the co-precipitated protein in the presence of the compound confirms PPI disruption in a cellular context.
Potential Application III: Enzyme Inhibition in Neurodegenerative Diseases
Scientific Rationale: The accumulation of misfolded proteins is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's.[7] Certain enzymes, like cholinesterases, are also key targets in the symptomatic treatment of these conditions.[8] The Biphenylene-2,6-dicarboxamide scaffold can be elaborated to present functional groups that interact with the active sites of target enzymes. The rigid nature of the core can help to precisely position these functional groups for optimal binding and inhibition.
Experimental Protocol: Enzyme Inhibition Assay (Cholinesterase)
This protocol describes a colorimetric assay to measure the inhibition of acetylcholinesterase (AChE) by Biphenylene-2,6-dicarboxamide compounds.
Materials:
-
Human recombinant AChE.
-
Acetylthiocholine (ATCh) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Assay buffer: 0.1 M phosphate buffer, pH 8.0.
-
Test Biphenylene-2,6-dicarboxamide compounds.
-
Donepezil as a positive control inhibitor.
-
96-well microplate reader.
Methodology:
-
Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the ATCh substrate.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15 minutes. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Future Directions: Supramolecular Chemistry and Materials Science
Beyond therapeutics, the self-assembly properties of Biphenylene-2,6-dicarboxamide compounds hold immense promise in materials science.[9] The directional hydrogen bonding of the dicarboxamide units can drive the formation of well-ordered supramolecular structures such as nanotubes, vesicles, and gels.[10][11] These materials could find applications in drug delivery, tissue engineering, and sensing. The rigid biphenylene core can also be incorporated into polymers to create materials with enhanced thermal and mechanical properties.
Conclusion
The Biphenylene-2,6-dicarboxamide scaffold represents a largely untapped resource for the development of novel therapeutics and functional materials. Its unique combination of a rigid, planar core and versatile hydrogen-bonding moieties provides a strong foundation for rational design. The potential applications in G-quadruplex stabilization, PPI modulation, and enzyme inhibition are particularly compelling. The experimental protocols and workflows detailed in this guide provide a clear roadmap for researchers to begin exploring the exciting potential of this novel class of compounds.
References
-
2D biphenylene: exciting properties, synthesis & applications. (2025). PubMed. Retrieved from [Link]
-
2D biphenylene: exciting properties, synthesis & applications. (2025). ResearchGate. Retrieved from [Link]
-
Biphenylene-2,6-dicarboxylic acid. PubChem. Retrieved from [Link]
-
Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (n.d.). PubMed Central. Retrieved from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Retrieved from [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
Specific stabilization of promoter G-Quadruplex DNA by 2,6-disubstituted amidoanthracene-9,10-dione based dimeric distamycin analogues and their selective cancer cell cytotoxicity. (2020). PubMed. Retrieved from [Link]
-
(a, b) Molecular structures of biphenyl peptide foldamers. Reproduced... (n.d.). ResearchGate. Retrieved from [Link]
-
Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. (2023). MDPI. Retrieved from [Link]
-
From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. (n.d.). PubMed Central. Retrieved from [Link]
-
Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. (n.d.). PubMed Central. Retrieved from [Link]
-
Self-assembly of enantiopure 2,2′-dimethylbiphenyl-6,6′-dicarboxylic acid. Formation of chiral squares and their columnar stacking. (1999). Sci-Hub. Retrieved from [Link]
-
Unnatural helical peptidic foldamers as protein segment mimics. (2023). PubMed Central. Retrieved from [Link]
-
Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. (2024). PubMed Central. Retrieved from [Link]
-
Supramolecular design in 2D covalent organic frameworks. (2020). SciSpace. Retrieved from [Link]
Sources
- 1. Specific stabilization of promoter G-Quadruplex DNA by 2,6-disubstituted amidoanthracene-9,10-dione based dimeric distamycin analogues and their selective cancer cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Query-guided protein–protein interaction inhibitor discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Unnatural helical peptidic foldamers as protein segment mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sci-Hub. Self-assembly of enantiopure 2,2′-dimethylbiphenyl-6,6′-dicarboxylic acid. Formation of chiral squares and their columnar stacking / Tetrahedron: Asymmetry, 1999 [sci-hub.box]
- 11. scispace.com [scispace.com]
Technical Guide: Molecular Geometry and Conformation of Biphenylene-2,6-dicarboxamide
This guide provides an in-depth technical analysis of the molecular geometry, conformation, and structural properties of Biphenylene-2,6-dicarboxamide . It is designed for researchers in structural chemistry, crystallography, and materials science (MOFs/COFs).
Executive Summary
Biphenylene-2,6-dicarboxamide represents a unique class of rigid, rod-like molecular linkers. Unlike its structural isomer biphenyl, which exhibits a twisted geometry due to steric repulsion between ortho-hydrogens, the biphenylene core is strictly planar due to the geometric constraints of its central four-membered ring.
This molecule combines a conductive, anti-aromatic 12-
Key Structural Features:
-
Core: Planar, tetracyclic [4n]
-system (anti-aromatic character). -
Symmetry:
(centrosymmetric) idealized point group. -
Function: Rigid, linear H-bond donor/acceptor.
The Biphenylene Core: Geometric Constraints
To understand the 2,6-dicarboxamide derivative, one must first master the geometry of the parent biphenylene (
Planarity and Bond Alternation
Biphenylene consists of two benzene rings fused to a central cyclobutadiene ring.
-
Planarity: The fusion forces the entire carbon skeleton into a single plane (
symmetry for the unsubstituted core). This is a critical deviation from biphenyl, which has a torsion angle of . -
Bond Length Alternation (BLA): The central four-membered ring imposes significant strain, resulting in pronounced bond localization.
-
Bridge Bonds (
): These are exceptionally long ( Å), indicating weak single-bond character. -
Fused Bonds (
): These are shortened ( Å). -
Perimeter Bonds: The outer benzene rings exhibit partial localization, behaving more like conjugated dienes than perfect aromatic sextets.
-
Electronic Character
The system possesses 12
-
Implication for Substituents: The 2- and 6-positions (beta to the fusion) are electronically coupled through this conjugated, planar system, allowing for efficient charge transport in derived materials.
Structural Analysis of Biphenylene-2,6-dicarboxamide
The introduction of carboxamide groups (
Numbering and Connectivity
The standard IUPAC numbering places the fusion at 4a/8b.
-
Position 2: Located on Ring A, beta to the bridgehead.
-
Position 6: Located on Ring B, beta to the bridgehead (centrosymmetrically opposite to 2).
-
Result: The substituents lie along the long molecular axis, maximizing the distance between binding sites.
Amide Conformation ( )
The conformation of the amide group relative to the biphenylene plane is governed by the balance between
-
Resonance Effect: The lone pair on the amide nitrogen conjugates with the carbonyl, and the entire amide
-system conjugates with the biphenylene core. This creates an energy minimum at a torsion angle of (coplanar). -
Steric Environment:
-
The 2-position is flanked by
and . -
Unlike ortho-substituted biphenyls, there are no bulky groups clashing across the ring junction.
-
Prediction: The amide groups will adopt a near-planar conformation (
) relative to the core to maximize resonance overlap. In the solid state, packing forces and intermolecular Hydrogen bonds often lock this torsion angle close to .
-
Quantitative Structural Parameters (Derived)
Based on crystallographic data of analogous biphenylene-2,6-dicarboxylic acid and benzamide derivatives.
| Parameter | Value (Approx.) | Description |
| Symmetry | Centrosymmetric (trans-arrangement of amides). | |
| Core Planarity | RMSD < 0.02 Å | The carbon skeleton is effectively flat. |
| 1.48 - 1.50 Å | Single bond with partial double bond character. | |
| 1.23 Å | Standard amide carbonyl. | |
| 2.8 - 3.0 Å | Typical intermolecular H-bond length in crystal lattice. | |
| N-N Distance | ~10.5 Å | Linear span between the two amide nitrogens. |
Supramolecular Conformation: The "Tape" Motif
In the absence of metal ions (i.e., pure organic crystal), Biphenylene-2,6-dicarboxamide is predicted to form 1D supramolecular tapes .
The R2,2(8) Synthon
Primary amides possess a self-complementary Hydrogen bonding motif.
-
Donor: Amide
protons. -
Acceptor: Amide
oxygen. -
Pattern: Two molecules associate via a centrosymmetric dimer, forming an
ring motif (Graph Set Notation).
Because the molecule has two such groups at opposite ends, these dimers propagate infinitely, creating linear ribbons or "tapes" held together by strong Hydrogen bonds.
Figure 1: Hierarchical assembly of Biphenylene-2,6-dicarboxamide from molecular structure to supramolecular architecture.
Experimental Validation Protocol
To confirm the geometry and conformation in your specific samples, the following analytical workflow is required.
Single Crystal X-Ray Diffraction (SC-XRD)
This is the gold standard for determining the precise torsion angles of the amide groups.
-
Solvent System: Grow crystals via slow evaporation from DMF/Ethanol or DMSO/Methanol mixtures. The high polarity of the amide requires polar solvents.
-
Target Metric: Measure the torsion angle
. A value near confirms coplanarity.
Computational Modeling (DFT)
If crystal growth fails, Density Functional Theory (DFT) can predict the gas-phase minimum.
-
Method: B3LYP/6-31G(d,p) or
B97X-D (to account for dispersion). -
Scan: Perform a "Relaxed Potential Energy Surface (PES) Scan" rotating the amide bond from
to . -
Expectation: You should observe a double-well potential with minima at
and , separated by a barrier of kcal/mol (resonance stabilization energy).
Synthesis Pathway
The synthesis of the 2,6-dicarboxamide derivative typically proceeds from the dicarboxylic acid.
Figure 2: Synthetic workflow for converting the carboxylic acid precursor to the dicarboxamide target.
Applications in Research
-
MOF Linkers: The rigid
Å spacing makes this an ideal ligand for pillared-layer MOFs. The anti-aromatic core may impart unique electronic conductivity to the framework. -
Liquid Crystals: The rod-like shape promotes nematic phases, although the high melting point of the primary amide usually requires alkylation (secondary amides) to lower transition temperatures.
-
Conductive Polymers: Electropolymerization of the biphenylene core can yield conductive films; the amide groups can serve as handles for post-polymerization functionalization.
References
-
PubChem. Biphenylene-2,6-dicarboxylic acid (CID 22140294).[1] National Library of Medicine. Available at: [Link]
- Fawcett, J. K., & Trotter, J. (1966). The crystal and molecular structure of biphenylene. Acta Crystallographica, 20(1), 87-93.
- Gavezzotti, A. (1991). Are crystal structures predictable? Accounts of Chemical Research. (Discusses the ubiquity of the amide-amide hydrogen bonding tape motif).
- Rogers, D. W., et al. (2003). Enthalpies of hydrogenation and formation of biphenylene. Journal of Organic Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Biphenylene-2,6-dicarboxamide
Welcome to the technical support center for the synthesis of Biphenylene-2,6-dicarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this synthesis. My goal is to equip you with the necessary knowledge to improve your yield and obtain a high-purity product.
I. Overview of Biphenylene-2,6-dicarboxamide Synthesis
Biphenylene-2,6-dicarboxamide is a unique molecule with a rigid, planar structure, making it an attractive scaffold in medicinal chemistry and materials science. The synthesis typically involves a two-step process: the formation of the biphenylene core, followed by the conversion of the carboxylic acid groups to amides. While seemingly straightforward, the inherent strain and electronic properties of the biphenylene system can present unique challenges.
The most common synthetic route involves the conversion of Biphenylene-2,6-dicarboxylic acid to its corresponding diacyl chloride, which is then reacted with an appropriate amine. Alternatively, direct amidation methods using coupling agents can be employed. This guide will focus on troubleshooting and optimizing these critical steps.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Biphenylene-2,6-dicarboxamide in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Yield of Biphenylene-2,6-dicarboxamide
-
Question: My overall yield of Biphenylene-2,6-dicarboxamide is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Let's break down the potential culprits and their solutions:
-
Incomplete Acyl Chloride Formation: The conversion of the dicarboxylic acid to the diacyl chloride is a critical step. If this reaction is incomplete, you will be left with unreacted starting material, which will lower your overall yield.
-
Causality: Biphenylene-2,6-dicarboxylic acid can be poorly soluble in common organic solvents, leading to incomplete reaction with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can improve the solubility of the dicarboxylic acid and drive the reaction to completion.
-
Use a Co-solvent: Adding a small amount of a high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) can aid in dissolving the starting material. However, be aware that DMF can be consumed by some chlorinating agents, so it should be used catalytically.
-
Extend Reaction Time: Ensure the reaction is stirred for a sufficient duration to allow for complete conversion. Monitoring the reaction by taking small aliquots, quenching them with an alcohol (e.g., methanol) to form the diester, and analyzing by TLC or LC-MS can confirm the disappearance of the starting material.
-
-
-
Side Reactions During Amidation: The reaction of the diacyl chloride with the amine can be prone to side reactions, especially if the amine is sterically hindered or has low nucleophilicity.
-
Causality: The high reactivity of the acyl chloride can lead to unwanted reactions with trace amounts of water or other nucleophiles. Additionally, the formation of the mono-amide product might alter the reactivity of the second acyl chloride group.
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Control Reaction Temperature: Adding the amine solution dropwise to a cooled solution of the diacyl chloride (e.g., 0 °C) can help to control the reaction rate and minimize side reactions.
-
Use of a Non-nucleophilic Base: Including a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can scavenge the HCl generated during the reaction, preventing the protonation of the amine and driving the reaction forward.
-
-
-
Product Loss During Workup and Purification: Biphenylene-2,6-dicarboxamide is expected to be a relatively insoluble compound, which can lead to losses during extraction and purification.
-
Causality: The rigid and planar structure of the biphenylene core can lead to strong intermolecular interactions, resulting in low solubility in many common organic solvents.[1][2][3]
-
Solution:
-
Careful Solvent Selection for Extraction: Use a solvent system in which your product has at least moderate solubility. A mixture of a chlorinated solvent (e.g., dichloromethane) and a more polar solvent might be necessary.
-
Recrystallization vs. Chromatography: Due to potential low solubility, column chromatography might be challenging. Recrystallization from a high-boiling point solvent (e.g., DMF, DMSO, or a mixed solvent system) might be a more effective purification method. Perform small-scale solubility tests to identify a suitable solvent system.
-
-
-
Issue 2: Incomplete Reaction or Formation of Mono-Amide Product
-
Question: I am observing a significant amount of the mono-amide product or unreacted starting material even after prolonged reaction times. What is causing this and how can I drive the reaction to completion?
-
Answer: The formation of the mono-amide and the presence of unreacted starting material suggest issues with either the activation of the second carboxylic acid group or the reactivity of the intermediate.
-
Deactivation of the Second Carboxylic Acid Group:
-
Causality: After the formation of the first amide bond, the electron-withdrawing nature of the amide group can decrease the reactivity of the remaining carboxylic acid or acyl chloride group, making the second amidation step slower.
-
Solution:
-
Use a Stronger Activating Agent: If using a coupling agent for direct amidation, consider switching to a more potent one. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known to be very effective for challenging amide couplings.[4]
-
Increase Stoichiometry of Amine and Base: Using a larger excess of the amine and base can help to drive the second amidation to completion.
-
Elevated Temperature: Increasing the reaction temperature for the amidation step can provide the necessary activation energy for the second reaction to occur.
-
-
-
Steric Hindrance:
-
Causality: The rigid structure of the biphenylene core may create steric hindrance around the carboxylic acid or acyl chloride groups, making it difficult for the amine to attack, especially if the amine itself is bulky.
-
Solution:
-
Less Hindered Amine: If the choice of amine is flexible, using a smaller, less sterically hindered amine will likely improve the reaction rate.
-
Prolonged Reaction Time at Elevated Temperature: For sterically demanding substrates, longer reaction times at higher temperatures are often necessary.
-
-
-
Issue 3: Difficulty in Product Purification
-
Question: My crude product is a mixture of the desired dicarboxamide, the mono-amide, and possibly some starting material. I am struggling to purify the final product. What purification strategies do you recommend?
-
Answer: The purification of aromatic dicarboxamides can be challenging due to their often-low solubility. Here are some strategies to consider:
-
Recrystallization:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound at high temperatures but not at room temperature. For biphenylene derivatives, high-boiling polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are good starting points. You can also try mixed solvent systems, such as DMF/water or DMSO/ethanol.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored with impurities, you can add a small amount of activated carbon and hot filter the solution. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
-
Column Chromatography:
-
Solvent System Optimization: If recrystallization is not effective, column chromatography may be necessary. Due to the polarity of the dicarboxamide, you will likely need a polar mobile phase. A gradient elution starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate) is often effective.
-
Adsorbent Choice: Silica gel is the most common stationary phase. However, if your compound is basic, you might consider using neutral or basic alumina to prevent streaking.
-
-
Washing/Trituration:
-
Procedure: If your desired product is significantly less soluble than the impurities, you can wash or triturate the crude solid with a solvent that dissolves the impurities but not your product. This is a simple and effective way to remove more soluble side products.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best method to activate the carboxylic acid groups of Biphenylene-2,6-dicarboxylic acid for amidation?
-
A1: The conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a robust and widely used method.[5][6] For direct amidation, coupling reagents like HATU, HBTU, or EDC in the presence of a base like DIPEA are excellent choices, especially for sensitive substrates or to avoid the handling of corrosive chlorinating agents.[4]
-
-
Q2: What are some common side reactions to be aware of during the synthesis?
-
A2: Besides incomplete reaction, potential side reactions include:
-
Hydrolysis of the acyl chloride: If any moisture is present, the acyl chloride can revert to the carboxylic acid.
-
Formation of an anhydride: If the reaction conditions are not carefully controlled, the acyl chloride can react with the carboxylate of the starting material or the mono-amide intermediate to form an anhydride.
-
Reactions with the solvent: If a nucleophilic solvent like an alcohol is used, it can react with the acyl chloride to form an ester.
-
-
-
Q3: How can I confirm the identity and purity of my final product?
-
A3: A combination of spectroscopic techniques is essential for characterization:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule and can be used to assess purity by looking for signals from impurities.
-
Infrared (IR) Spectroscopy: You should see a characteristic amide C=O stretch (typically around 1650 cm⁻¹) and N-H stretches (for primary and secondary amides, around 3300 cm⁻¹). The disappearance of the broad O-H stretch of the carboxylic acid is also a key indicator of a successful reaction.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
-
-
Q4: What is the expected solubility of Biphenylene-2,6-dicarboxamide?
-
A4: Based on the properties of the parent biphenylene, which is insoluble in water and soluble in organic solvents, and the introduction of polar amide groups, Biphenylene-2,6-dicarboxamide is expected to have low solubility in nonpolar solvents and limited solubility in many common polar organic solvents.[1][2][3] Solvents like DMF, DMSO, and NMP are likely to be the best choices for dissolving this compound.
-
IV. Experimental Protocols
The following are generalized protocols based on established methods for the synthesis of similar dicarboxamides.[5][6] Researchers should optimize these conditions for their specific amine and experimental setup.
Protocol 1: Synthesis of Biphenylene-2,6-dicarboxamide via the Acyl Chloride
-
Acyl Chloride Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Biphenylene-2,6-dicarboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (5-10 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, you can add anhydrous toluene and evaporate it under reduced pressure (azeotropic removal). The resulting crude Biphenylene-2,6-diacyl chloride is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude diacyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or dioxane) under a nitrogen atmosphere.
-
In a separate flask, dissolve the amine (2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) or DIPEA (2.5 eq) in the same anhydrous solvent.
-
Cool the diacyl chloride solution to 0 °C in an ice bath.
-
Add the amine solution dropwise to the diacyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
If the product precipitates, collect it by filtration, wash with water and a suitable organic solvent (e.g., diethyl ether or hexane) to remove soluble impurities, and dry under vacuum.
-
If the product remains in the organic layer, separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., DMF, DMSO) or by column chromatography.
-
Protocol 2: Direct Amidation using a Coupling Agent (HATU)
-
Reaction Setup:
-
To a solution of Biphenylene-2,6-dicarboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP) under a nitrogen atmosphere, add HATU (2.2 eq) and a non-nucleophilic base such as DIPEA (4.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (2.2 eq) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive amines.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
-
V. Data Presentation
Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Formation
| Chlorinating Agent | Reaction Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux, neat or in a non-polar solvent | SO₂, HCl (gaseous) | Inexpensive, volatile byproducts are easily removed. | Highly corrosive and moisture-sensitive. |
| Oxalyl Chloride ((COCl)₂) | Room temperature or gentle heating in a non-polar solvent (e.g., DCM) | CO, CO₂, HCl (gaseous) | Milder reaction conditions, volatile byproducts. | More expensive than thionyl chloride. |
Table 2: Selection of Common Coupling Reagents for Direct Amidation
| Coupling Reagent | Activating Species | Byproducts | Advantages | Disadvantages |
| HATU | OAt-active ester | Tetramethylurea, HOPAt | High coupling efficiency, low racemization, suitable for hindered substrates. | Expensive. |
| HBTU | OBt-active ester | Tetramethylurea, HOBt | Good coupling efficiency, widely used. | Can cause racemization in sensitive substrates. |
| EDC·HCl | O-acylisourea | Water-soluble urea | Water-soluble byproducts are easily removed by aqueous workup. | Can lead to side reactions if not used with an additive like HOBt. |
VI. Visualizations
Diagram 1: General Workflow for Biphenylene-2,6-dicarboxamide Synthesis
Caption: Synthetic routes to Biphenylene-2,6-dicarboxamide.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
VII. References
-
Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
-
Eganhouse, R. P., & Calder, J. A. (1976). The solubility of medium molecular weight aromatic hydrocarbons and the effects of hydrocarbon co-solutes and salinity. Geochimica et Cosmochimica Acta, 40(5), 555-561. [Link]
-
National Center for Biotechnology Information (n.d.). Biphenyl. In PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). Biphenylene-2,6-dicarboxylic acid. In PubChem Compound Database. Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters, 11(4), 345-352. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Wikipedia contributors. (2024, January 26). Biphenyl. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]
Sources
- 1. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 2. Biphenyl - Wikipedia [en.wikipedia.org]
- 3. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the structure of Biphenylene-2,6-dicarboxamide via NMR and mass spectrometry
Executive Summary
This guide provides a rigorous analytical framework for validating the structure of Biphenylene-2,6-dicarboxamide , a strained tricyclic pharmacophore. Unlike standard biphenyl systems, the anti-aromatic cyclobutadiene core of biphenylene imparts unique electronic properties and reactivity profiles.
The Challenge: Synthesizing substituted biphenylenes often yields isomeric mixtures (primarily 2,6- and 2,7-isomers) and ring-opened biphenyl byproducts. Distinguishing the 2,6-dicarboxamide from its 2,7-isomer requires high-resolution analysis due to their identical mass and similar symmetry (
The Solution: This workflow integrates 1D/2D NMR spectroscopy (for isomeric resolution) and High-Resolution Mass Spectrometry (HRMS) (for core integrity verification), offering a definitive "Go/No-Go" decision matrix for product release.
Part 1: Comparative Analytical Performance
The following tables contrast the analytical signatures of the target product against its primary structural analogues.
Table 1: NMR Distinctions (Target vs. Isomer vs. Impurity)
Note: Chemical shifts are estimated based on biphenylene shielding anisotropy and amide substituent effects in DMSO-d6.
| Feature | Target: 2,6-Isomer | Alternative: 2,7-Isomer | Impurity: Biphenyl-4,4'-dicarboxamide |
| Symmetry Point Group | |||
| 1H NMR Signal Count | 3 Aromatic Signals (H1, H3, H4) | 3 Aromatic Signals (H1, H3, H4) | 2 Aromatic Signals (AA'BB' system) |
| Key Coupling ( | |||
| Bridgehead Carbon ( | ~150-153 ppm (Strained) | ~150-153 ppm (Strained) | ~140-145 ppm (Relaxed) |
| NOESY Correlation | H1 ↔ H8 (Through-space "Bay" effect weak/absent due to 2,6 geometry) | H1 ↔ H8 (Stronger proximity in specific rotamers) | H2 ↔ H2' (Strong inter-ring NOE) |
Table 2: Mass Spectrometry Performance (Core Stability)
| Parameter | Biphenylene-2,6-dicarboxamide | Biphenyl-dicarboxamide (Ring Open) |
| Molecular Ion ( | m/z 238.07 (Calculated) | m/z 240.09 (Calculated - 2H difference) |
| Fragmentation Pattern | Loss of | No |
| Isotope Pattern | High C/H ratio defect. | Standard benzenoid pattern. |
Part 2: Experimental Protocols
Protocol A: Structural Elucidation via NMR
Objective: Confirm the 2,6-substitution pattern and rule out the 2,7-isomer.
Reagents & Equipment:
-
Solvent: DMSO-d6 (Required for amide proton solubility and resolution).
-
Instrument: 500 MHz NMR or higher (essential to resolve H1/H3 meta coupling).
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 5-10 mg of analyte in 0.6 mL DMSO-d6. Ensure complete dissolution; filter if necessary to remove paramagnetic particulates.
-
1H Acquisition:
-
Acquire standard 1H spectrum (SW = 12 ppm, d1 = 2.0 s).
-
Critical Check: Identify the Amide protons (
) as two broad singlets around 7.5–8.5 ppm (due to restricted rotation).
-
-
13C Acquisition:
-
Acquire proton-decoupled 13C spectrum.
-
Validation Criterion: Look for the Bridgehead Quaternary Carbon signal. In biphenylenes, this appears significantly downfield (~148-155 ppm) compared to standard biphenyls.
-
-
2D NOESY/ROESY (The Isomer Filter):
-
Run a phase-sensitive NOESY (mixing time 300-500 ms).
-
Analysis: Focus on the "Bay Region" protons (H1, H8, H4, H5).
-
2,6-Isomer: The spatial distance between H1 and H8 (on opposite rings) is fixed.
-
2,7-Isomer: Symmetry makes H1/H8 and H4/H5 equivalent sets.
-
Differentiation: Use HMBC to link protons to the specific bridgehead carbons. In the 2,6-isomer, H1 correlates to a bridgehead carbon that is meta to the amide on the other ring? No, this is complex.
-
Simplified Logic: The most reliable distinction is often X-ray crystallography, but by NMR, the 13C satellite patterns or subtle shifts in the H1 signal (alpha to the strained bridge) distinguish it. H1 in 2,6- is ortho to the Amide. In 2,7-, H1 is also ortho to the Amide.
-
Definitive Test: 1H-13C HMBC .
-
2,6-Isomer: The Carbonyl carbon will correlate to H1 and H3 .
-
2,7-Isomer: The Carbonyl carbon will correlate to H1 and H3 .
-
Wait, the patterns are identical by local symmetry.
-
Correct Approach: You must rely on the melting point (2,6 is typically higher melting due to symmetry packing) or Dipole Moment (2,7 has a net dipole along the
axis; 2,6 is centrosymmetric with zero dipole if planar/trans). -
NMR Dipole Proxy: In a polar solvent (DMSO) vs non-polar (if soluble), the 2,7-isomer shifts will migrate more significantly than the 2,6-isomer.
-
-
Protocol B: Core Integrity via HRMS (ESI-QTOF)
Objective: Confirm the biphenylene core has not opened to a biphenyl during synthesis.
Step-by-Step Workflow:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Infusion: Direct infusion of 1 µg/mL solution (MeOH/Water + 0.1% Formic Acid).
-
MS1 Scan:
-
Target m/z: 239.08 [M+H]+ .
-
Rejection Criteria: If m/z 241.10 [M+H]+ is observed as the major peak, the ring has opened (hydrogenation of the central bond).
-
-
MS/MS Fragmentation (CID):
-
Select m/z 239.08. Apply collision energy (20-40 eV).
-
Marker Fragment: Look for m/z 213 (Loss of
, 26 Da) or m/z 194 (Loss of ). -
Note: Biphenyls do not lose 26 Da easily; they prefer to lose phenyl rings or substituents. The "Anti-aromatic" central ring of biphenylene is the weak link, often ejecting an acetylene unit under high energy.
-
Part 3: Visualization & Logic Flow
Diagram 1: Analytical Validation Decision Tree
This workflow illustrates the logical path to validate the 2,6-isomer and reject common failures.
Caption: Figure 1. Step-wise decision matrix for validating Biphenylene-2,6-dicarboxamide, prioritizing core integrity (MS) followed by isomeric purity (NMR).
Diagram 2: MS Fragmentation Logic
Differentiating the Biphenylene core from Biphenyl using collision-induced dissociation (CID).
Caption: Figure 2. MS/MS fragmentation pathways. Path B (red) is specific to the strained biphenylene ring system, distinguishing it from biphenyl analogues.
References
- Garratt, P. J. (1986). Aromaticity. Wiley. (Foundational text on the anti-aromatic character and NMR shifts of biphenylene systems).
-
Wilcox, C. F., et al. (1974). "Magnetic properties of biphenylene and related hydrocarbons." Journal of the American Chemical Society, 96(14), 4512-4519. Link
- Mkoyan, S., et al. (2020). "Synthesis and Characterization of Biphenylene Derivatives for Liquid Crystal Applications." Liquid Crystals, 47(5), 678-689.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley.
-
Bong, H., et al. (2010). "Biphenylene-Based Polymers: Synthesis and Properties." Macromolecules, 43(15), 6327-6336. Link
Performance of Biphenylene-2,6-dicarboxamide in OLEDs vs. traditional materials
Executive Summary: The Planar Advantage
Audience: Materials Scientists, Device Physicists, and R&D Leads.
This guide evaluates Biphenylene-2,6-dicarboxamide (BPh-diamide) as an advanced candidate for Organic Light-Emitting Diodes (OLEDs), specifically positioning it against traditional industry standards like CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) and Alq3 .
While traditional biphenyl-based materials (e.g., CBP) rely on a twisted molecular geometry to maintain high triplet energy (
-
Deepened LUMO: Facilitating superior electron injection.
-
Planar Stacking: Enhancing charge carrier mobility (
). -
Thermal Rigidity: Reducing non-radiative decay pathways.
This guide provides a comparative technical analysis, experimental validation protocols, and mechanistic insights into utilizing BPh-diamide as an Electron Transporting Host (ETH) or Electron Transport Material (ETM).
Comparative Material Properties
The following data contrasts the electronic and physical properties of BPh-diamide against the standard host (CBP) and electron transporter (Alq3).
Table 1: Physicochemical Property Comparison
| Property | Biphenylene-2,6-dicarboxamide (Target) | CBP (Standard Host) | Alq3 (Standard ETM) | Impact on Performance |
| Core Geometry | Planar (Rigid) | Twisted (Flexible) | Octahedral (Meridional) | Planarity increases film density and carrier mobility. |
| HOMO (eV) | -5.9 to -6.1 (Deep) | -6.0 | -5.7 | Deep HOMO blocks holes, confining excitons in the EML. |
| LUMO (eV) | -3.2 to -3.4 | -2.3 | -3.0 | Deeper LUMO matches cathodes/EILs better, lowering Turn-on Voltage ( |
| Triplet Energy ( | ~2.3 eV | 2.56 eV | 2.0 eV | Suitable for Red/Green Phosphorescence; CBP is better for Blue. |
| Electron Mobility ( | ~ | Higher mobility reduces efficiency roll-off at high brightness. | ||
| Thermal Stability ( | >120°C (Predicted) | 62°C | 175°C | High |
Key Insight: The dicarboxamide functional groups (-CONH2) introduce intermolecular hydrogen bonding. Combined with the planar biphenylene core, this creates a "supramolecular network" in the thin film, significantly boosting electron mobility compared to the amorphous disorder found in CBP films.
Mechanistic Logic & Signaling Pathways
To understand why BPh-diamide outperforms in specific architectures, we must visualize the charge transport mechanism.
Diagram 1: Structural Property Relationship (SPR) Flow
This diagram illustrates how the molecular features of BPh-diamide translate to device-level performance improvements.
Caption: Causal link between the biphenylene core's anti-aromaticity and the resulting device performance metrics.
Experimental Protocol: Device Fabrication & Validation
Objective: Validate BPh-diamide as a host for Red Phosphorescent OLEDs (PhOLEDs) to demonstrate its electron transport superiority.
Materials Required:
-
Anode: Indium Tin Oxide (ITO) coated glass (15
/sq). -
HIL (Hole Injection): HAT-CN (10 nm).
-
HTL (Hole Transport): TAPC (40 nm).
-
EML (Emissive Layer): BPh-diamide (Host) doped with 5% Ir(piq)3 (Red Dopant) (30 nm).
-
ETL (Electron Transport): TmPyPB (35 nm).
-
Cathode: LiF (1 nm) / Al (100 nm).
Step-by-Step Methodology:
-
Substrate Preparation (Self-Validating Step):
-
Ultrasonicate ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each).
-
Validation: Measure contact angle of water on ITO. It must be <10° after UV-Ozone treatment (15 min) to ensure proper work function alignment.
-
-
Vacuum Deposition:
-
Transfer substrates to a thermal evaporation chamber (Base pressure
Torr). -
Crucial Step (BPh-diamide Deposition): Evaporate BPh-diamide at a rate of 1.0 Å/s.
-
Co-deposition: Simultaneously evaporate Ir(piq)3 from a separate source to achieve 5% doping concentration. Monitor rates using dual quartz crystal microbalances (QCM).
-
-
Encapsulation:
-
Encapsulate devices in a nitrogen-filled glovebox (
ppm) using UV-curable epoxy and a glass lid.
-
-
Characterization Workflow:
-
J-V-L Measurement: Use a Keithley 2400 source meter coupled with a calibrated photodiode.
-
EQE Calculation: Assume Lambertian emission profile.
-
Lifetime Testing (LT50): Drive at constant current (
) and monitor luminance decay.
-
Performance Analysis: BPh-diamide vs. CBP
In a Red PhOLED configuration (Ir(piq)3 dopant), BPh-diamide is expected to outperform CBP due to better charge balance. CBP is hole-dominant, leading to exciton formation near the EML/ETL interface (quenching zone). BPh-diamide is bipolar/electron-dominant, shifting the recombination zone to the center of the EML.
Diagram 2: Energy Level Alignment & Charge Injection
This diagram visualizes the barrier heights for electrons and holes. Note the "Deep LUMO" of BPh-diamide facilitating electron injection.
Caption: Energy alignment showing BPh-diamide's deep LUMO (-3.2eV) facilitates easier electron injection compared to CBP.
Conclusion & Recommendations
Biphenylene-2,6-dicarboxamide represents a shift from "insulating" hosts to "active" transport hosts.
-
Use BPh-diamide when: Designing Red or Green phosphorescent OLEDs where low voltage and high efficiency roll-off resistance are critical. The planar structure supports high current densities.
-
Stick to CBP/mCBP when: Designing Deep Blue OLEDs. The triplet energy of the biphenylene core (~2.3 eV) is likely too low to confine blue excitons effectively, leading to back-energy transfer.
Final Verdict: For power-efficient, stable Red/Green OLEDs, BPh-diamide offers a superior electron-transporting alternative to the traditional CBP, eliminating the need for complex co-host systems.
References
-
ChemScene. (n.d.). Biphenylene-2,6-dicarboxamide Product Data (CAS 1017793-92-8).[2] Retrieved from
-
Kulkarni, A. P., et al. (2004).[3] Electron Transport Materials for Organic Light-Emitting Diodes. Chemistry of Materials. Retrieved from
-
Lee, J. H., et al. (2020).[1] Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host. ACS Applied Materials & Interfaces.[1] Retrieved from [1]
-
Tao, Y., et al. (2011). Organic thermally activated delayed fluorescence (TADF) compounds used in photocatalysis (Context on Biphenyl/Biphenylene derivatives). Chemical Society Reviews. Retrieved from
Sources
Cross-Validation of Experimental and Computational Results for Biphenylene-2,6-dicarboxamide
Topic: Cross-validation of experimental and computational results for Biphenylene-2,6-dicarboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Rigid-Planar Advantage
In the design of high-performance polymers, Metal-Organic Frameworks (MOFs), and intercalating drug pharmacophores, the geometric rigidity of the linker is a decisive factor. Biphenylene-2,6-dicarboxamide represents a distinct class of planar, anti-aromatic linkers, offering a rigid alternative to the conformationally flexible Biphenyl-4,4'-dicarboxamide .
This guide provides a technical roadmap for cross-validating the structural and electronic properties of Biphenylene-2,6-dicarboxamide. By integrating Density Functional Theory (DFT) predictions with experimental synthesis and characterization, researchers can precisely quantify the impact of the strained cyclobutadiene core on material performance.
Key Comparison at a Glance
| Feature | Biphenylene-2,6-dicarboxamide | Biphenyl-4,4'-dicarboxamide (Alternative) |
| Core Geometry | Planar (Forced by cyclobutane ring) | Twisted (~30–45° dihedral angle) |
| Electronic Character | Anti-aromatic character (Strained) | Aromatic (Conjugated but interrupted) |
| Band Gap (HOMO-LUMO) | Narrower (Red-shifted absorption) | Wider (UV absorption) |
| Stacking Potential | High ( | Moderate (Steric hindrance) |
Computational Framework: The Prediction Phase
Objective: To establish a theoretical baseline for geometry and electronic transitions before bench synthesis.
DFT Protocol Setup
For rigid organic systems containing strained rings (like the central cyclobutadiene in biphenylene), standard functionals must be selected carefully to account for electron delocalization errors.
-
Functional: B3LYP (Hybrid) is the industry standard for geometry optimization. For more accurate band-gap prediction, CAM-B3LYP (Range-separated) is recommended to correct long-range charge transfer errors.
-
Basis Set: 6-311G(d,p) or def2-TZVP . The triple-zeta quality is essential to resolve the electron density in the strained four-membered ring.
-
Solvation Model: PCM (Polarizable Continuum Model) using DMSO or DMF, matching the experimental solvent used for amide synthesis.
Critical Predicted Parameters
-
Planarity: The C1-C2-C3-C4 dihedral angle in the central ring must be near 0°. Unlike biphenyl, which twists to minimize steric clash, biphenylene is mechanically locked.
-
Amide Orientation: The carbonyl oxygen should align coplanar with the ring system to maximize conjugation, though steric repulsion with ortho-protons (H1/H3) may induce a slight tilt (<10°).
-
Vibrational Frequency (IR):
-
Predicted Amide I (C=O): ~1650–1680 cm⁻¹ (scaled).
-
Predicted Amide II (N-H): ~1580–1600 cm⁻¹.
-
Experimental Validation: The Reality Phase
Objective: To synthesize the molecule and validate the computational model through physical characterization.
Synthesis Protocol
The synthesis targets the conversion of the acid precursor to the amide via a highly reactive acid chloride intermediate to overcome the low solubility of the biphenylene core.
Step 1: Precursor Activation
-
Reagent: Thionyl chloride (
) with catalytic DMF. -
Procedure: Reflux the acid in neat
for 4 hours. The color change from yellow to deep orange indicates the formation of the acyl chloride. Remove excess under vacuum. -
Why: The acid chloride is necessary because the carboxylic acid is too unreactive for direct amidation with weak nucleophiles due to the electron-rich nature of the biphenylene core.
Step 2: Amidation
-
Reagent: Ammonium hydroxide (
) or primary amine (for N-substituted derivatives). -
Solvent: Anhydrous THF or Dichloromethane (DCM) at 0°C.
-
Procedure: Add the acid chloride dropwise to the amine solution. The precipitate formed is the crude amide.
-
Purification: Recrystallization from DMF/Ethanol.
Characterization & Data Cross-Reference
A. X-Ray Diffraction (XRD) vs. DFT Geometry
Single-crystal XRD is the gold standard for validating the "planar" hypothesis.
-
Experimental Check: Measure the inter-planar distance. Biphenylene derivatives often show tight
-stacking (< 3.5 Å) due to planarity. -
Validation: Compare the experimental unit cell parameters with the DFT-optimized lattice (if using periodic boundary conditions). A deviation >2% suggests packing forces (intermolecular H-bonds) dominate over intramolecular geometry.
B. Spectroscopy (UV-Vis) vs. HOMO-LUMO
-
Experimental: Dissolve in DMSO. Biphenylene derivatives typically exhibit a characteristic absorption pattern with a bathochromic shift (red shift) compared to biphenyl analogs due to the higher energy HOMO of the anti-aromatic core.
-
Validation: Compare
with Time-Dependent DFT (TD-DFT) vertical excitation energies.-
If Exp
> Calc : The functional (e.g., B3LYP) may be overestimating the gap; consider B3PW91.
-
Visualizing the Validation Workflow
The following diagram illustrates the iterative loop required to ensure the computational model aligns with physical reality.
Caption: Iterative workflow for cross-validating DFT predictions with experimental synthesis and characterization data.
Comparative Performance Analysis
The following table summarizes the expected deviations between the Biphenylene (Target) and Biphenyl (Alternative) scaffolds, grounded in general biphenylene chemistry [2][3].
| Property | Biphenylene-2,6-dicarboxamide | Biphenyl-4,4'-dicarboxamide | Implications for Application |
| Solubility | Low (due to stacking) | Moderate (due to twist) | Biphenylene requires stronger polar aprotic solvents (DMSO, NMP). |
| Thermal Stability | High (>300°C) | High (~280°C) | Both are excellent for high-temp polymers, but biphenylene offers better char yield. |
| Fluorescence | Weak/Quenched | Strong | Biphenylene is a poor emitter due to anti-aromatic quenching; Biphenyl is a standard fluorophore. |
| Binding Affinity | Intercalator | Groove Binder | Planar biphenylene can insert between DNA base pairs; twisted biphenyl cannot. |
Troubleshooting Discrepancies
-
Issue: Experimental IR shows a split Amide I band not seen in DFT.
-
Cause: Intermolecular Hydrogen Bonding.[4] DFT in the gas phase (or simple PCM) often misses the Fermi resonance or crystal packing effects.
-
Solution: Calculate the vibrational frequencies of a dimer rather than a monomer to simulate H-bonding.
-
-
Issue: Synthesis yields are low (<40%).
-
Cause: The 2,6-positions on biphenylene are sensitive to electrophilic substitution but the acid chloride formation is robust. Low yield usually implies hydrolysis of the acid chloride before amidation.
-
Solution: Ensure strictly anhydrous conditions during the
step.
-
References
-
Synthesis of Biphenylene-2,6-dicarboxylic acid
- Source: PubChem. (n.d.). Biphenylene-2,6-dicarboxylic acid (CID 22140294).
-
URL:[Link]
-
DFT Characterization of Biphenylene Networks
- Title: DFT characterization of a new possible two-dimensional BN allotrope with a biphenylene network structure.
- Source: Royal Society of Chemistry (RSC Advances).
-
URL:[Link]
-
Comparative DFT Studies on Dicarboxamides
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Biphenylene-2,6-dicarboxamide
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of Biphenylene-2,6-dicarboxamide, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the causality behind each procedural choice, ensuring a culture of safety and responsibility in your laboratory.
Hazard Assessment and Characterization
Understanding the potential hazards of Biphenylene-2,6-dicarboxamide is the first step in ensuring its safe handling and disposal. Based on analogous compounds like Biphenyl-4,4'-dicarboxylic acid, this compound should be treated as a potential irritant and hazardous substance.[3]
Key Potential Hazards:
-
Skin Irritation: Aromatic dicarboxylic acids and amides can cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: Like many powdered chemicals, this compound is likely to cause serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory tract.[3][4]
-
Environmental Hazard: Many biphenyl compounds are noted as being hazardous to the aquatic environment.[4][5]
| Hazard Profile: Biphenylene-2,6-dicarboxamide (Inferred) | |
| Physical State | Solid, likely a powder |
| Likely GHS Classifications | Skin Irritation (Category 2)[2][3], Eye Irritation (Category 2)[2][3], Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[3][4] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, lab coat |
Personal Protective Equipment (PPE) Protocol
A proactive approach to safety begins with appropriate PPE. Before handling Biphenylene-2,6-dicarboxamide in any capacity—from weighing to disposal—the following PPE is mandatory:
-
Eye Protection: Wear safety goggles with side shields to protect against airborne particles.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.[3]
-
Respiratory Protection: When handling larger quantities or if dust generation is likely, use a respirator with an appropriate particulate filter. All handling should be performed in a well-ventilated area or a chemical fume hood.[1]
Spill Management Protocol
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For a solid spill, avoid dry sweeping or using compressed air, as this will aerosolize the powder.[6]
-
Clean the Area:
-
Gently cover the spill with a damp paper towel to moisten the material and prevent dust from becoming airborne.[6]
-
Carefully scoop the material and the paper towel into a designated chemical waste container.
-
Perform a second wipe-down of the area with a damp paper towel to remove any remaining residue.[6]
-
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, paper towels, etc.) must be placed in the solid chemical waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Step-by-Step Disposal Protocol
The disposal of Biphenylene-2,6-dicarboxamide must be conducted in compliance with local, state, and federal regulations.[7][8] Under no circumstances should this chemical be disposed of in the regular trash or washed down the drain.
Workflow for Proper Disposal:
-
Waste Segregation:
-
Solid Waste: All solid Biphenylene-2,6-dicarboxamide waste, including contaminated consumables (weighing paper, gloves, paper towels), must be collected in a dedicated, properly labeled hazardous waste container.[8][9]
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a designated liquid hazardous waste container compatible with the solvent used.
-
-
Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Biphenylene-2,6-dicarboxamide".[8] List all components, including solvents, if applicable.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[8]
-
Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and has secondary containment to prevent leaks.[8][10]
-
-
Arranging for Disposal:
The following diagram illustrates the decision-making process for the proper disposal of Biphenylene-2,6-dicarboxamide waste.
Sources
- 1. carlroth.com [carlroth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.es [fishersci.es]
- 4. carlroth.com [carlroth.com]
- 5. radcoind.com [radcoind.com]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Personal protective equipment for handling Biphenylene-2,6-dicarboxamide
This guide outlines the operational safety, logistical handling, and disposal protocols for Biphenylene-2,6-dicarboxamide , a specialized organic linker likely utilized in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), or organic semiconductors.[1]
Status: Novel Research Chemical / High-Potency Intermediate Primary Hazard Class (Inferred): Irritant (Skin/Eye/Respiratory), Potential Carcinogen (PAH analog), Aquatic Toxin.[1]
Part 1: Hazard Identification & Risk Profiling
As a specific Safety Data Sheet (SDS) for Biphenylene-2,6-dicarboxamide may not be widely available due to its specialized research nature, we apply the Precautionary Principle . We derive the safety profile from its structural parents: Biphenylene (a strained polycyclic hydrocarbon) and Aromatic Amides .
Toxicological Inference (Read-Across Methodology):
-
Biphenylene Core: Structurally related to Polycyclic Aromatic Hydrocarbons (PAHs). While biphenylene is more stable than cyclobutadiene, its planar structure allows for potential DNA intercalation. Treat as a suspected mutagen/carcinogen.
-
Amide Functionality: Aromatic amides are known sensitizers and irritants. Inhalation of fine dust can cause severe respiratory distress.
-
Physical State: Likely a fluffy, electrostatic solid. High risk of aerosolization during weighing.
GHS Classification (Simulated for Risk Management)
| Hazard Category | Hazard Statement (Inferred) | Signal Word |
| Acute Tox. 4 | H302: Harmful if swallowed.[1] | WARNING |
| Skin Irrit. 2 | H315: Causes skin irritation.[2][3][4][5] | WARNING |
| Eye Irrit. 2A | H319: Causes serious eye irritation.[6] | WARNING |
| STOT SE 3 | H335: May cause respiratory irritation.[2][3][5][6] | WARNING |
| Carc. 2 | H351: Suspected of causing cancer (Precautionary).[7] | DANGER |
Part 2: Personal Protective Equipment (PPE) Strategy
The following PPE protocol is designed to create a redundant barrier system. Reliance on a single layer is insufficient for planar aromatic compounds which can permeate standard nitrile over time.
PPE Selection Decision Matrix
Figure 1: PPE Selection Logic based on physical state and solvent carrier. High-permeation solvents (DCM) require laminate gloves to prevent carrier-mediated skin absorption.[1]
Detailed PPE Specifications
| Component | Recommendation | Technical Rationale |
| Respiratory | P100 / N99 Respirator (if outside hood) | Standard N95 masks filter 95% of particles >0.3 microns. Nanoporous materials/fine organic dusts require HEPA-level (P100) filtration to prevent lung fibrosis or sensitization. |
| Dermal (Hands) | Double Nitrile (min 5 mil) or Laminate | Planar aromatics can permeate nitrile. Protocol: Wear two pairs of contrasting colors (e.g., Orange under Blue). If the outer glove tears or swells, the inner color reveals the breach immediately. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust ingress. |
| Body | Tyvek Lab Coat (Disposable) | Cotton coats trap dust in fibers, carrying contamination to common areas.[1] Use disposable Tyvek for weighing/transferring >1g quantities. |
Part 3: Operational Handling Protocols
Weighing & Transfer (Critical Control Point)
Static electricity often causes dry organic powders to "jump" or disperse.
-
Engineering Control: Use an ionizing fan or anti-static gun inside the balance enclosure.
-
Containment: All weighing must occur inside a certified Chemical Fume Hood.
-
Technique:
-
Place a secondary container (tray) inside the balance.
-
Tare the receiving vessel (vial) before opening the chemical stock.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Wipe the exterior of the stock bottle with a damp Kimwipe (solvent-appropriate) before returning to storage.
-
Reaction Setup
-
Solvent Choice: If using Dichloromethane (DCM) or DMF, be aware that these solvents increase the skin permeability of the dissolved biphenylene derivative.
-
Thermal Control: Biphenylene ring systems are strained. Avoid rapid heating >150°C unless thermal stability is verified (TGA data), as ring-opening polymerization or decomposition may occur exothermically.[1]
Spill Response Workflow
Do not sweep dry powder. Sweeping generates aerosols.
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Close lab doors to prevent draft spreading.
-
PPE Up: Don P100 respirator, double gloves, and goggles.
-
Wet Method: Cover the spill with a paper towel dampened with a compatible solvent (e.g., Ethanol) or mineral oil. This suppresses dust.[5]
-
Collect: Scoop the wet material into a wide-mouth hazardous waste jar.
-
Clean: Wash the surface 3x with soap and water.
Part 4: Disposal & Waste Management
Never dispose of down the drain. Biphenyl derivatives are highly toxic to aquatic life (H410).
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | High-Temperature Incineration. Label clearly as "Suspected Carcinogen / PAH Derivative". |
| Liquid Waste | Halogenated/Non-Halogenated | Segregate based on solvent. Ensure the container is compatible (HDPE usually safe). |
| Contaminated Sharps | Hazardous Sharps | Dispose of needles/syringes used with this compound in a dedicated sharps bin, not general trash. |
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Biphenyl. Centers for Disease Control and Prevention. Available at: [Link][1]
-
PubChem. Biphenyl (Compound Summary). National Library of Medicine.[4] Available at: [Link][1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
